1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride

Description

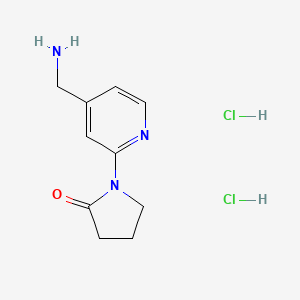

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride is a heterocyclic compound featuring a pyrrolidin-2-one (a five-membered lactam ring) substituted with a 4-(aminomethyl)pyridin-2-yl group and two hydrochloride salts. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound is listed under CAS number 1439897-74-1 and is categorized as a biochemical building block .

Properties

IUPAC Name |

1-[4-(aminomethyl)pyridin-2-yl]pyrrolidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.2ClH/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14;;/h3-4,6H,1-2,5,7,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEQJOAQENHSIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with pyrrolidin-2-one and 2-chloromethylpyridine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Formation of Intermediate: The intermediate product, 1-(4-(Chloromethyl)pyridin-2-yl)pyrrolidin-2-one, is formed.

Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the aminomethyl group.

Purification: The final product is purified by recrystallization or chromatography to obtain 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one.

Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The aminomethyl group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents due to its ability to interact with biological targets.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidin-2-one ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-(aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride with structurally related compounds, focusing on molecular properties, substituents, and applications:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Features | Source |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₄Cl₂N₃O* | 278.15* | 1439897-74-1 | N/A | Pyrrolidinone core, pyridinyl-aminomethyl, dihydrochloride | |

| 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride | C₈H₁₆Cl₂N₄ | 239.15 | EN300-127037 | 95% | Piperidine core, triazole substituent, dihydrochloride | |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇Cl₂N₃O | 292.2 | 1286265-79-9 | N/A | Piperidine core, pyridinyl-ketone, dihydrochloride | |

| (S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride | C₅H₁₁ClN₂O | 150.61 | 1638744-96-3 | N/A | Chiral pyrrolidinone, single aminomethyl, hydrochloride | |

| 1-Aminopyrrolidin-2-one hydrochloride | C₄H₈ClN₂O | 136.58 | 20386-22-5 | 95% | Simple pyrrolidinone, single amine, hydrochloride | |

| 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride | C₁₁H₁₅ClFN₂O | 255.71 | 1177329-69-9 | 95+% | Pyrrolidinone, fluorophenyl substituent, hydrochloride |

*Deduced from structural analysis.

Key Structural and Functional Differences:

Core Heterocycle: The target compound uses a pyrrolidin-2-one (5-membered lactam), while others employ piperidine (6-membered amine) or piperazine rings. The dihydrochloride form in the target compound increases polarity and solubility relative to monohydrochloride analogs like (S)-4-(aminomethyl)pyrrolidin-2-one hydrochloride .

Substituent Diversity: The 4-(aminomethyl)pyridin-2-yl group in the target compound introduces aromaticity and a secondary amine site, which may enhance binding to biological targets. In contrast, compounds like 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride feature a ketone group, altering electronic properties .

Molecular Weight and Solubility: The target compound’s higher molecular weight (~278 g/mol) compared to simpler analogs (e.g., 1-aminopyrrolidin-2-one hydrochloride at 136.58 g/mol) suggests a larger surface area for intermolecular interactions . Dihydrochloride salts generally exhibit superior aqueous solubility over neutral or monohydrochloride forms, as seen in safety data for 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride .

Research Findings and Implications

- Pharmaceutical Relevance: Pyrrolidinone derivatives are widely explored as protease inhibitors or kinase modulators due to their conformational rigidity and hydrogen-bonding capacity. The pyridinyl-aminomethyl group in the target compound may target enzymes with aromatic binding pockets .

- Synthetic Utility: The dihydrochloride form simplifies purification and storage, as noted for related compounds in building block catalogs .

- Toxicity and Safety : While specific toxicology data for the target compound is unavailable, structurally similar dihydrochlorides (e.g., piperidine derivatives) show low acute toxicity but may require handling precautions due to irritancy .

Biological Activity

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C11H14Cl2N2O

- Molecular Weight : 249.15 g/mol

- SMILES Notation : Cl.NCc1ccc(cc1)N2CCCC2=O

This structure suggests potential interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes, potentially leading to therapeutic effects in cancer treatment. For example, derivatives have been identified as inhibitors of HPK1, a protein kinase involved in cancer signaling pathways .

- Antibacterial Activity : Some related pyrrole derivatives demonstrate antibacterial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activity Overview

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

- HPK1 Inhibition Study :

- Antibacterial Evaluation :

- Antiproliferative Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.